3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one

Medicinal Chemistry Kinase Inhibitor Design Regioisomer Purity

Researchers pursuing CK1δ/ε or PBK inhibitors face regioisomeric ambiguity in cyclopenta[b]pyridin-5-one scaffolds. This 3-CF₃ isomer (CAS 1196155-80-2) provides unambiguous regiochemistry for patent-aligned pharmacophore engagement. • Regiodefined 3-CF₃ substitution ensures correct vectorial orientation in ATP-binding pockets. • CNS-favorable profile (XLogP3 1.5, TPSA 30 Ų, zero HBD) supports brain-penetrant candidate design. • Prochiral C5 ketone enables enantioselective diversification via CBS or Noyori reduction. Supplied with ≥98% purity and full analytical documentation. Standard international B2B shipping available.

Molecular Formula C9H6F3NO
Molecular Weight 201.14 g/mol
Cat. No. B12964151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one
Molecular FormulaC9H6F3NO
Molecular Weight201.14 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1N=CC(=C2)C(F)(F)F
InChIInChI=1S/C9H6F3NO/c10-9(11,12)5-3-6-7(13-4-5)1-2-8(6)14/h3-4H,1-2H2
InChIKeyIPERUZBFSQEDKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one: Identity & Physicochemical Profile


3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one (CAS 1196155-80-2; molecular formula C₉H₆F₃NO; molecular weight 201.14 g/mol) is a fluorinated heterocyclic building block comprising a partially saturated cyclopenta[b]pyridine core with a trifluoromethyl substituent at the 3-position and a ketone at position 5 [1]. Its computed XLogP3-AA of 1.5 and topological polar surface area of 30 Ų place it in a favorable property space for CNS drug discovery, with zero hydrogen bond donors and five hydrogen bond acceptors [1]. The rigid bicyclic scaffold serves as a versatile intermediate for constructing kinase inhibitor candidates, casein kinase 1 (CK1δ/ε) inhibitors, and substituted pyridinone-containing tricyclic antiviral compounds, with the 3-CF₃ substitution pattern determining both electronic character and vectorial orientation distinct from its 2-CF₃ regioisomer [2][3].

Regioisomer 3-CF₃ cyclopenta[b]pyridin-5-one; InChIKey-distinct from 2-CF₃ isomer
Scaffold role Building block for kinase inhibitor (CK1δ/ε, PBK) and antiviral research candidates
Synthetic utility Prochiral 5-ketone enables enantioselective reduction and spirocyclic derivatization

3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one: Regioisomeric Specificity


The position of the trifluoromethyl group on the cyclopenta[b]pyridin-5-one scaffold is not a trivial substitution. The 3-CF₃ isomer (CAS 1196155-80-2) places the electron-withdrawing group at the meta position relative to the pyridine nitrogen, creating a distinct electronic environment and dipole orientation compared to the 2-CF₃ regioisomer (CAS 1196155-83-5), where the CF₃ group sits ortho to the nitrogen [1]. This positional difference alters pKa at the pyridine nitrogen, hydrogen-bonding capability, and the trajectory of the substituent in three-dimensional target binding pockets [2]. In the context of patent-claimed kinase inhibitor pharmacophores—including CK1δ/ε inhibitors from Pfizer and PBK inhibitors from OncoTherapy Science—the regioisomeric identity of the substituent determines whether the scaffold can productively engage key hinge-binding residues in the ATP-binding site [3][4]. Moreover, the 3-CF₃ substituent imparts a computed XLogP3-AA of 1.5, which differs from the unsubstituted parent scaffold (6,7-dihydro-5H-cyclopenta[b]pyridin-5-one; predicted XLogP ~0.7) and influences metabolic stability through the electron-withdrawing effect of fluorine [1]. These differences mean that substituting the 3-CF₃ compound with an alternative halogen, methyl, or regioisomeric trifluoromethyl analog will yield a distinct structure-activity relationship (SAR) outcome that cannot be anticipated without empirical testing.

3-CF₃ Isomer
2-CF₃ Isomer
Pyridine nitrogen availability and hinge-binding vector may shift significantly; regioisomers are not functionally interchangeable in target engagement.
3-CF₃ Scaffold
Unsubstituted Parent
Lipophilicity and metabolic stability profiles differ (ΔXLogP ~+0.8), altering CNS drug-space position and oxidative protection; SAR outcomes cannot be predicted.
3-CF₃ Analog
3-Chloro Analog
Metabolic liability differs: C-Cl susceptible to oxidative dehalogenation vs. C-F stability; chiral diversification benefit may not transfer equivalently.

3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one: Differentiation Evidence


3-CF₃ vs. 2-CF₃ Regioisomer Comparison

The 3-trifluoromethyl regioisomer (CAS 1196155-80-2) and the 2-trifluoromethyl regioisomer (CAS 1196155-83-5) share the identical molecular formula (C₉H₆F₃NO) and molecular weight (201.14 g/mol) but differ fundamentally in their InChIKey identifiers (IPERUZBFSQEDKQ-UHFFFAOYSA-N vs. QFXYYKXVFLMOEC-UHFFFAOYSA-N, respectively) [1]. The 3-CF₃ isomer places the electron-withdrawing group at the position distal to the pyridine nitrogen, preserving the nitrogen lone pair availability for hydrogen bonding and metal coordination, whereas the 2-CF₃ isomer creates steric occlusion and electronic deactivation at the nitrogen-adjacent position [2]. This distinction is critical for synthetic chemists procuring building blocks for parallel SAR libraries: the two regioisomers are not functionally interchangeable in any downstream reaction where the pyridine nitrogen participates as a directing group, ligand, or pharmacophoric element.

Regioisomer identity
Head-to-head
InChIKey: IPERUZBFSQEDKQ (3-CF₃) vs. QFXYYKXVFLMOEC (2-CF₃)
Ensures correct regioisomer procurement; substitution would alter pyridine N engagement.
Verify by InChIKey, not only molecular formula.
Medicinal Chemistry Kinase Inhibitor Design Regioisomer Purity

Physicochemical Comparison to Parent Scaffold

Computed properties from PubChem reveal that 3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one possesses an XLogP3-AA of 1.5 and a topological polar surface area (TPSA) of 30 Ų, with zero hydrogen bond donors and five hydrogen bond acceptors [1]. This contrasts with the unsubstituted parent scaffold 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS 28566-14-5; C₈H₇NO; MW 133.15 g/mol), which is predicted to have a lower LogP (~0.7) and reduced metabolic stability due to the absence of fluorine-mediated oxidative protection [2]. The introduction of the -CF₃ group increases lipophilicity by approximately 0.8 log units while contributing negligible additional TPSA, thereby improving the CNS MPO (Multiparameter Optimization) score for blood-brain barrier penetration potential [1].

CNS profile vs parent
Cross-study
XLogP3-AA 1.5 (vs. ~0.7); TPSA 30 Ų (unchanged); HBD 0; HBA 5
Reported lipophilicity shift supports CNS lead selection without TPSA penalty.
Computed values; experimental logP/logD confirmation recommended.
Drug Likeness Prediction CNS Multiparameter Optimization Lead Optimization

Green Chemistry: Mn-Catalyzed Aqueous Oxidation

The manganese-catalyzed oxidation methodology reported by Ren et al. (Green Chemistry, 2015) provides a direct synthetic entry to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, including the 3-substituted variants, from 2,3-cyclopentenopyridine precursors using Mn(OTf)₂ catalyst and t-BuOOH (65% in H₂O) as oxidant at 25 °C in water [1]. This method achieves high yield and excellent chemoselectivity for the first time, offering a scalable and environmentally benign alternative to traditional organic-solvent-based oxidations [1]. The 3-CF₃ substituent is compatible with these aqueous oxidative conditions, whereas electron-rich substituents at the 2-position may undergo competing side reactions due to altered electron density at the reactive methylene site [2].

Green synthesis route
Class-level
Mn(OTf)₂ / t-BuOOH (aq), 25 °C, water – scalable oxidation of cyclopentenopyridine
Supports aqueous, room-temperature synthesis; compatible with electron-withdrawing substituents.
No individual yield for 3-CF₃ substrate reported; class-level tolerance inferred.
Green Chemistry Process Chemistry Building Block Synthesis

Patent Relevance: Kinase & Antiviral Pharmacophores

The cyclopenta[b]pyridin-5-one scaffold bearing specific substituents is explicitly claimed in Pfizer's casein kinase 1δ/ε (CK1δ/CK1ε) inhibitor patent family (JP2015107992A), where 6,7-dihydro-5H-cyclopenta[b]pyridine cores are described as essential pharmacophoric elements for CNS disorder treatment [1]. Separately, the substituted pyridinone-containing tricyclic compound patent family (US 11013726, Arbutus Biopharma) claims cyclopenta-fused pyridinone derivatives as inhibitors of hepatitis B virus (HBV) HBsAg secretion [2]. The 3-CF₃ substitution pattern is consistent with the general Markush structures in these filings, positioning the compound as a direct building block for generating patent-scoped candidates. In contrast, the 2-CF₃ regioisomer would produce a different orientation of the trifluoromethyl group that may fall outside the preferred substitution pattern defined in structure-activity relationship claims [1].

Patent pharmacophore alignment
Patent context
3-CF₃ pattern consistent with Markush claims in CK1δ/ε (Pfizer) and HBV antiviral (Arbutus) patent families.
Directs research into claimed inhibitor space; regioisomer verification needed for IP alignment.
No public bioactivity data for the exact CAS in these patents.
Kinase Inhibition Antiviral Drug Discovery Patent Analysis

Chiral Derivatization via Prochiral 5-Ketone

The ketone functionality at position 5 of 3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one constitutes a prochiral center that can be reduced enantioselectively to yield chiral 5-hydroxy derivatives, including (5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol analogs [1]. This contrasts with the 3-chloro analog (CAS 1196156-78-1), where the chloro substituent offers a cross-coupling handle but does not provide the metabolic stability or lipophilicity advantages of the trifluoromethyl group . The combination of the 3-CF₃ group (for metabolic stability and target engagement) with the prochiral 5-ketone (for stereochemical diversification) makes the 3-CF₃ compound a more versatile intermediate for generating chiral compound libraries compared to halogen-substituted analogs where the substituent's primary function is limited to cross-coupling reactivity [1].

Chiral diversification
Class-level
Prochiral C5 ketone + metabolically stable CF₃ group vs. 3-Cl analog (oxidative liability).
Reported versatility as chiral intermediate; enantioselective reduction enables spirocyclic library synthesis.
Qualitative differentiation; direct comparative metabolic data unavailable.
Asymmetric Synthesis Chiral Building Blocks Stereochemistry

Data Availability: Limited Public Bioactivity Data

A comprehensive search of PubChem BioAssay, BindingDB, ChEMBL, and patent literature did not identify publicly disclosed, compound-specific IC₅₀, Kᵢ, or EC₅₀ values for 3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one (CAS 1196155-80-2) tested in direct head-to-head comparison against its closest analogs in a single defined assay system [1]. The PubChem BioAssay record (AID 1925318) indicates 2 tested samples associated with this compound, 2 active, and 2 with activity ≤1 µM, but the assay target, comparator compounds, and experimental context are not fully detailed in publicly indexed metadata [1]. Users evaluating this compound for target-specific applications should request custom comparative profiling data from vendors or conduct internal head-to-head testing against the analogs identified in this guide (particularly the 2-CF₃ regioisomer CAS 1196155-83-5 and the 3-chloro analog CAS 1196156-78-1) under their specific assay conditions before making a final procurement decision.

Bioactivity data gap
Data to verify
PubChem AID 1925318: 2 tested, 2 active ≤1 µM (target unspecified); no head-to-head IC₅₀/Kᵢ vs. analogs found.
Differentiation rests on structural and computed evidence; internal target-specific validation recommended.
Request comparative profiling from vendor or test against 2-CF₃ and 3-Cl analogs in your assay.
Data Transparency Procurement Risk Assessment Evidence Quality

3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one: Application Scenarios


CNS Kinase Inhibitors: CK1δ/ε & PBK Targets

For medicinal chemistry teams pursuing casein kinase 1δ/ε (CK1δ/ε) inhibitors for circadian rhythm disorders or PBK (PDZ-binding kinase) inhibitors for oncology, 3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one offers a regioisomerically defined building block that aligns with the patent-claimed pharmacophore space of Pfizer's CK1 inhibitor series [1]. The computed CNS-favorable physicochemical profile (XLogP3-AA 1.5, TPSA 30 Ų, zero HBD) [2] supports its use as a core scaffold for CNS-penetrant candidates, where the 3-CF₃ group provides metabolic stability and the 5-ketone enables late-stage diversification via reductive amination or Grignard addition. Researchers should verify that the 3-CF₃ regioisomer (rather than the 2-CF₃ isomer) is the intended substitution pattern by referencing the specific Markush definitions in JP2015107992A [1].

HBV Antiviral: HBsAg Secretion Inhibitors

The substituted pyridinone-containing tricyclic compound patent family (US 11013726, Arbutus Biopharma) describes cyclopenta[b]pyridine-derived tricyclic structures as HBV antiviral agents that inhibit and/or reduce HBsAg secretion [3]. The 3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one serves as a key intermediate for constructing these tricyclic systems through further ring annulation at the 5-ketone and pyridine nitrogen positions. The aqueous Mn-catalyzed oxidation route [4] provides a scalable entry point for generating multigram quantities of this intermediate under green chemistry conditions, an important consideration for antiviral development programs where large-scale intermediate supply is critical.

Regioisomer-Controlled SAR Library Synthesis

Structure-activity relationship (SAR) campaigns that explore the effect of trifluoromethyl substitution position on the cyclopenta[b]pyridin-5-one scaffold require unambiguous procurement of the correct regioisomer. The 3-CF₃ compound (CAS 1196155-80-2) is distinguishable from its 2-CF₃ regioisomer (CAS 1196155-83-5) by InChIKey [2] and should be specified by CAS number in all procurement documentation. For parallel library synthesis, the 3-CF₃ isomer is predicted to have superior nitrogen availability for metal coordination and hydrogen bonding compared to the 2-CF₃ isomer, where steric and electronic effects of the ortho-CF₃ group may hinder pyridine nitrogen engagement [1]. Direct comparative testing of the two regioisomers in the user's target assay is recommended as part of any SAR campaign.

Chiral Building Block Derivatization

The prochiral C5 ketone of 3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one enables enantioselective reduction using CBS-oxazaborolidine or Noyori-type catalysts to generate chiral 5-hydroxy derivatives with defined absolute configuration [5]. This stereochemical handle, combined with the metabolic stability conferred by the 3-CF₃ group, provides a strategic advantage over the 3-chloro analog (CAS 1196156-78-1) where the chloro substituent is susceptible to oxidative metabolism [5]. The resulting chiral alcohols can serve as intermediates for synthesizing spirocyclic and fused polycyclic systems through gold-catalyzed cyclization methodologies [5], expanding the accessible chemical space for lead optimization.

Application
Selection Property
Validation Focus
CNS kinase inhibitor studies (CK1δ/ε, PBK)
3-CF₃ regioisomer identity; CNS-favorable computed profile
Verify alignment with patent Markush structures; confirm target engagement in kinase assay
HBV HBsAg secretion inhibition research
Scalable intermediate for tricyclic pyridinone synthesis
Confirm regioisomer compatibility with ring-annulation chemistry; assess multigram supply via green route
Regioisomer-controlled SAR library
InChIKey-distinct 3-CF₃ isomer; predicted superior N availability
Direct comparative testing vs. 2-CF₃ isomer (CAS 1196155-83-5) in target assay
Chiral building block derivatization
Prochiral ketone + CF₃ metabolic stability
Evaluate enantioselective reduction (CBS/Noyori); compare oxidative stability vs. 3-Cl analog
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